Pentafluoroethyl trifluorovinyl ether
Overview
Description
Synthesis Analysis
- Pentafluoroethyl trifluorovinyl ether and related compounds can be synthesized from phenoxide and pentafluorophenoxide salts with tetrafluoroethylene under anhydrous conditions. These compounds are highly reactive with phenoxide ions (Pummer & Wall, 1963).
- Novel synthesis methods involve sodium alkoxide and hexafluoropropene oxide, leading to various trifluorovinyl ethers (TFVEs) (Lousenberg & Shoichet, 1997).
Molecular Structure Analysis
- The molecular structure of pentafluoroethyl trifluorovinyl ether is characterized by unique absorption properties, as observed in the case of trifluorovinyl ethers showing C=C absorption at short wavelengths (Okuhara, Baba, & Kojima, 1962).
Chemical Reactions and Properties
- These compounds exhibit varied reactivity. For example, they do not polymerize under normal, free-radical conditions but can form polymers under high pressure and gamma rays (Pummer & Wall, 1963).
- Their reactivity also includes undergoing thermal radical-mediated cyclodimerization to new difunctional compounds, which can be used as monomers for step-growth polymerization (Spraul, Suresh, Jin, & Smith, 2006).
Physical Properties Analysis
- Trifluorovinyl ethers, including pentafluoroethyl trifluorovinyl ether, are known for their unique physical properties, such as low glass-transition temperatures and high thermal stability, which make them interesting for various applications (Yuan & Shoichet, 1999).
Chemical Properties Analysis
- The chemical properties of these compounds include reactivity towards pyrolysis, acids, and bases, as demonstrated in studies on various pentafluorophenyl ethers (Pummer & Wall, 1966).
- Pentafluoroethyl trifluorovinyl ether can be synthesized through silver-mediated oxidative pentafluoroethylation, indicating unique reactivities in organic synthesis (Fu, Liu, Xu, & Qing, 2017).
Scientific Research Applications
Application
“Pentafluoroethyl trifluorovinyl ether” is used in the synthesis of novel trifluorovinyl ether (TFVE) polymers and copolymers . These polymers have oligoether hydrocarbon pendant groups, which provide facilitated processability and increased solubility in common organic solvents compared to commercially available fluoropolymers .
Method of Application
The polymers were prepared by aqueous emulsion polymerization with the use of a redox initiator . In another study, a sequence of silicone resins containing trifluorovinyl ether groups were prepared by the co-hydrolysis-polycondensation of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane .
Results or Outcomes
The polymerization mechanism was found to be complicated, resulting in b-scission termination/chain transfer for all three polymers and hydrogen abstraction chain transfer for poly(Et-TFVE) and poly(t-Bu-TFVE) . The silicone resins containing TFVE groups showed better thermal stability under both N2 and air atmosphere compared to the pure methyl silicone resin . Their hydrophobic properties were characterized by contact angle test. Results showed that PFCB structure also improved the hydrophobicity of the silicone resin .
Safety And Hazards
Pentafluoroethyl trifluorovinyl ether is classified as extremely flammable and contains gas under pressure that may explode if heated . It may cause drowsiness or dizziness, and is harmful if swallowed . It can cause skin irritation and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects .
Future Directions
properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-(1,2,2-trifluoroethenoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-1(6)2(7)13-4(11,12)3(8,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTYBAOENKSFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
Record name | PERFLUORO(ETHYLVINYL ETHER) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075305 | |
Record name | Perfluoroethyl vinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Perfluoro(ethylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the unconfined liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from a point of ignition to source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor | |
Record name | PERFLUORO(ETHYLVINYL ETHER) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethene, 1,1,2-trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)- | |
Source | EPA Chemicals under the TSCA | |
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Product Name |
Pentafluoroethyl trifluorovinyl ether | |
CAS RN |
10493-43-3 | |
Record name | PERFLUORO(ETHYLVINYL ETHER) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16039 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2-Trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10493-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perfluoroethyl vinyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1,2-trifluoro-2-(1,1,2,2,2-pentafluoroethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoroethyl vinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoro(pentafluoroethoxy)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROETHYL VINYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VSV99CMSR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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